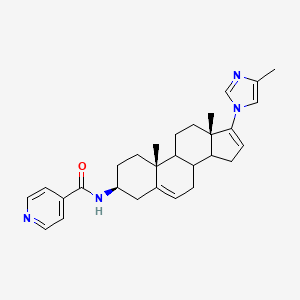

AR antagonist 4

Beschreibung

BenchChem offers high-quality AR antagonist 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AR antagonist 4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H36N4O |

|---|---|

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |

InChI-Schlüssel |

HJMCKQIXYCUICJ-BLKJFUMZSA-N |

Isomerische SMILES |

CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |

Kanonische SMILES |

CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Compound AT2: Mechanistic Insights into a Novel Scaffold Androgen Receptor Antagonist

Executive Summary

The Androgen Receptor (AR) remains the primary therapeutic target for prostate cancer (PCa). However, the inevitable emergence of resistance to second-generation antiandrogens (e.g., enzalutamide) necessitates the discovery of novel chemical scaffolds. Compound AT2 (also known commercially as Androgen Receptor Antagonist 4) represents a breakthrough in this domain. Identified via structure-based virtual screening (SBVS) and subsequent structural optimization, AT2 exhibits sub-micromolar potency (IC50 = 0.15 μM) in antagonizing AR transcriptional activity[1]. This in-depth technical guide dissects the molecular mechanism of action (MoA) of AT2, detailing its capacity to competitively bind the AR ligand-binding pocket (LBP), suppress downstream gene expression, and critically block DHT-induced nuclear translocation.

The Structural Evolution: From C18 to AT2

The discovery of AT2 highlights the power of computational drug design combined with empirical medicinal chemistry. Initial SBVS efforts targeting the AR LBP identified a hit compound, C18 (4-(2-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline), which demonstrated modest anti-AR potency with an IC50 of 2.4 μM[2].

To enhance binding affinity and functional antagonism, structure-activity relationship (SAR) optimization was employed. By shifting the chlorine atom on the phenyl ring from the ortho to the para position, researchers synthesized the structural analogue AT2 (4-(4-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline)[3]. This subtle steric and electronic modification yielded a 16-fold improvement in anti-AR potency, driving the IC50 down to 0.15 μM[1].

Mechanism of Action: Dual-Tiered AR Blockade

Compound AT2 exerts its anticancer effects through a dual-tiered blockade of the AR signaling axis.

-

Tier 1: Competitive LBP Antagonism. AT2 competitively binds to the AR LBP, displacing endogenous androgens like 5α-dihydrotestosterone (DHT). Unlike partial agonists, AT2 induces a conformational change in the AR that prevents the recruitment of essential coactivators[4].

-

Tier 2: Nuclear Translocation Blockade. The most critical feature of AT2 is its ability to sequester the AR in the cytoplasm. Upon DHT binding, wild-type AR typically dissociates from heat shock proteins and translocates to the nucleus. AT2 effectively halts this process, mimicking the profound spatial disruption seen with second-generation antagonists like enzalutamide[2]. Consequently, downstream target genes such as Prostate-Specific Antigen (PSA) and TMPRSS2 are transcriptionally silenced[1].

Mechanism of Action of Compound AT2 blocking AR translocation and transcription.

Quantitative Data Summary

The pharmacological profile of AT2 is defined by its robust inhibitory metrics compared to its predecessor.

| Compound | Chemical Scaffold | Target | IC50 (Transcriptional Assay) | Nuclear Translocation Blockade |

| C18 | Tetrahydrobenzo-cyclopenta-quinoline | AR LBP | 2.4 μM | Partial |

| AT2 | Tetrahydrobenzo-cyclopenta-quinoline | AR LBP | 0.15 μM | Complete |

Self-Validating Experimental Protocols

To rigorously validate the mechanism of AT2, researchers employ a bipartite experimental workflow. The causality of these choices ensures that observed transcriptional suppression is directly linked to spatial receptor dynamics.

Protocol A: AR Transcriptional Activity (Luciferase Reporter Assay) Causality: A luciferase reporter driven by an androgen-response element (ARE) provides a highly sensitive, quantifiable readout of AR-driven transcription, directly linking receptor binding to functional genomic output.

-

Cell Preparation: Culture LNCaP cells (AR-positive human prostate adenocarcinoma) in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours. Rationale: CS-FBS removes endogenous steroid hormones, ensuring baseline AR is inactive and strictly controlled by exogenous treatments.

-

Transfection: Transfect cells with an ARE-luciferase reporter plasmid using a standardized lipid-based reagent.

-

Treatment: Pre-treat cells with serial dilutions of Compound AT2 (0.01 μM to 10 μM) for 2 hours, followed by stimulation with 1 nM DHT.

-

Quantification: After 24 hours, lyse the cells and measure luminescence using a microplate reader. Calculate the IC50 based on the dose-response curve.

Protocol B: Subcellular Localization (Immunofluorescence) Causality: Immunofluorescence spatially resolves AR localization, distinguishing between mere downstream transcriptional inhibition and upstream translocation blockade.

-

Seeding: Seed LNCaP cells on glass coverslips in androgen-deprived media (CS-FBS).

-

Co-Treatment: Treat cells with vehicle (DMSO), 1 nM DHT alone, or 1 nM DHT + 1 μM AT2 for 4 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100 to allow antibody penetration.

-

Staining: Incubate with a primary anti-AR antibody, followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

-

Imaging: Analyze using confocal microscopy. AT2-treated cells will exhibit diffuse cytoplasmic fluorescence, whereas DHT-only cells will show concentrated nuclear fluorescence[1].

Self-validating experimental workflow linking transcription assays with spatial localization.

Conclusion & Future Perspectives

Compound AT2 (AR Antagonist 4) serves as a powerful proof-of-concept that novel tetrahydrobenzo-cyclopenta-quinoline scaffolds can achieve potent, dual-tiered AR antagonism[3]. By effectively blocking DHT-induced nuclear translocation and suppressing transcriptional activity at sub-micromolar concentrations, AT2 provides a critical structural foundation for developing next-generation therapeutics aimed at overcoming resistance in advanced prostate cancer[2].

References

- Androgen receptor antagonist 4 - MedchemExpress.

- Source: PubMed / European Journal of Medicinal Chemistry (Tang Q, et al., 2020)

- A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model Source: PMC / NIH URL

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel androgen receptor antagonist identified by structure-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Advanced Selectivity Profiling of AR-Targeted Therapeutics: A Comparative Analysis of BMS-641988 and AR Antagonist 4

Executive Summary & Mechanistic Paradigms

The evolution of therapeutics for Castration-Resistant Prostate Cancer (CRPC) is fundamentally driven by the need to overcome Androgen Receptor (AR) signaling persistence. Despite androgen deprivation, tumors frequently adapt via AR amplification, point mutations (e.g., T877A, F876L), or intratumoral de novo androgen synthesis. This technical guide provides an in-depth comparative analysis of two distinct pharmacological interventions: BMS-641988 , a highly potent but clinically limited first-generation nonsteroidal antagonist, and AR Antagonist 4 (Compound 67-b) , a next-generation bifunctional degrader and enzymatic inhibitor.

BMS-641988: The Limits of Pure Competitive Antagonism

BMS-641988 was developed as a highly potent, nonsteroidal AR antagonist featuring a rigid oxabicyclic succinimide core[1][2]. This structural rigidity confers an exceptionally high binding affinity for the wild-type AR, preventing androgen-induced receptor activation and nuclear translocation[3]. However, its clinical development was terminated during Phase I trials due to severe off-target neurotoxicity—specifically, drug-induced seizures resulting from unintended negative allosteric modulation of the GABA_A receptor[4]. Furthermore, BMS-641988 exhibited paradoxical partial agonist activity in LNCaP cells harboring the AR T878A mutation, inadvertently stimulating tumor proliferation in specific resistant phenotypes[1][2].

AR Antagonist 4: Bifunctional Degradation and Dual-Targeting

To circumvent the limitations of pure competitive antagonists, AR Antagonist 4 (Compound 67-b) was engineered as a bifunctional steroidal analog[5]. Rather than merely occupying the ligand-binding domain (LBD), it acts as an AR degrader, actively routing the receptor for proteasomal destruction[6]. Crucially, it also functions as an inhibitor of CYP17A1, the rate-limiting enzyme in androgen biosynthesis[5][6]. By simultaneously eliminating the receptor and starving the tumor of its endogenous ligand, AR Antagonist 4 maintains robust efficacy across a wide spectrum of clinically relevant AR mutations (including W741L, T877A, and F876L) that typically confer resistance to standard antiandrogens[5][6].

Quantitative Selectivity & Efficacy Profiles

The following table synthesizes the distinct pharmacological metrics of both compounds, highlighting the shift from high-affinity mono-targeting to moderate-affinity multi-targeting.

| Pharmacological Parameter | BMS-641988 | AR Antagonist 4 (Compound 67-b) |

| Primary Mechanism | Pure Competitive AR Antagonist | AR Antagonist + AR Degrader |

| Wild-Type AR Affinity | IC50: 56 nM / Ki: 1.7 nM[4][7] | IC50: 246.6 nM[6] |

| Receptor Degradation (DC50) | N/A (Does not degrade AR) | 2.84 μM[5][6] |

| Mutant AR Efficacy | Partial Agonist (T878A)[2] | Antagonizes W741L (490.2 nM), T877A (208.8 nM), F876L (268.2 nM)[5][6] |

| Secondary Targets / Off-Targets | GABA_A (Negative Allosteric Modulator)[4] | CYP17A1 Inhibition (IC50: 2.59 μM)[5][6] |

| In Vivo Efficacy Model | CWR-22-BMSLD1 xenograft[1] | Enzalutamide-resistant c4-2b−ENZ xenograft[6] |

| Clinical Status | Terminated (Phase I - Toxicity)[4] | Preclinical Validation[6] |

Visualizing the Pharmacological Intervention

The diagram below illustrates the divergent mechanisms of action between the two compounds within the AR signaling axis.

Caption: Dual mechanism of AR Antagonist 4 vs. competitive blockade by BMS-641988.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay designs that isolate specific mechanisms of action while controlling for off-target cytotoxicity.

Protocol 1: Dual-Reporter AR Transactivation Assay (Evaluating Antagonism vs. Partial Agonism)

This protocol is designed to accurately measure the IC50 of competitive antagonists like BMS-641988 while screening for the paradoxical partial agonism observed in mutant AR cell lines[1][2].

-

Cell Seeding & Co-Transfection : Seed AR-null PC-3 cells in 96-well plates. Co-transfect with a plasmid expressing either WT-AR or mutant AR (e.g., T877A), alongside an Androgen Response Element (ARE)-driven Firefly luciferase reporter and a constitutively active Renilla luciferase reporter.

-

Causality Rationale: Using AR-null cells isolates the specific receptor variant being tested, preventing endogenous AR background from confounding the readout.

-

-

Competitive Ligand Treatment : After 24 hours, treat cells with a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM) to simulate a physiological androgenic environment. Simultaneously, apply serial dilutions of the test compound (BMS-641988 or AR Antagonist 4).

-

Causality Rationale: The presence of DHT creates a competitive binding environment. If a compound only shows efficacy in the absence of DHT, it is a weak binder; true antagonists must displace DHT.

-

-

Dual-Luciferase Quantification : Lyse cells after 24 hours and sequentially measure Firefly and Renilla luminescence.

-

Causality Rationale (Self-Validation): Normalizing the AR-driven Firefly signal against the constitutive Renilla signal ensures that any observed decrease in luminescence is due to true AR antagonism, rather than non-specific compound cytotoxicity or poor transfection efficiency.

-

Protocol 2: Mechanistic AR Degradation Workflow (Evaluating DC50 for AR Antagonist 4)

Because AR Antagonist 4 operates via targeted degradation[6], standard binding assays are insufficient. This workflow validates the ubiquitin-proteasome dependency of the compound's DC50.

-

Time-Course & Dose-Response Incubation : Plate 22RV1 cells (which express both full-length AR and splice variants). Treat with AR Antagonist 4 at concentrations ranging from 0.1 μM to 10 μM for varying time points (4h, 8h, 24h).

-

Causality Rationale: Degradation is a kinetic process. A time-course is required to differentiate rapid post-translational proteasomal degradation (typically <8h) from downstream transcriptional downregulation of the AR gene (typically >24h).

-

-

Proteasome Rescue Arm (Self-Validation) : In a parallel cohort, pre-treat cells with 10 μM MG132 (a potent 26S proteasome inhibitor) for 2 hours prior to the introduction of AR Antagonist 4.

-

Causality Rationale: If AR Antagonist 4 truly acts as a degrader, the addition of MG132 will block the proteasome and "rescue" the AR protein levels. If AR levels remain depleted despite MG132, the compound is likely inhibiting protein synthesis rather than inducing degradation.

-

-

Immunoblotting & DC50 Calculation : Lyse cells using RIPA buffer, resolve proteins via SDS-PAGE, and probe with an N-terminal AR antibody. Normalize band intensity against a GAPDH loading control to calculate the DC50 (concentration at which 50% of the receptor is degraded).

Conclusion

The developmental trajectory from BMS-641988 to AR Antagonist 4 illustrates a critical paradigm shift in oncology drug design. While BMS-641988 achieved remarkable target affinity, its rigid pharmacophore resulted in fatal off-target neurotoxicity and vulnerability to AR point mutations[2][4]. Conversely, AR Antagonist 4 sacrifices absolute binding affinity in favor of a pleiotropic, bifunctional approach—simultaneously degrading the receptor and inhibiting upstream androgen synthesis[5][6]. This dual-action profile provides a highly resilient mechanism against the adaptive resistance pathways that characterize advanced CRPC.

References

-

BMS-641988 - Wikipedia Source: wikipedia.org URL:[Link]

-

Definition of AR antagonist BMS-641988 - NCI Drug Dictionary Source: cancer.gov URL:[Link]

-

Discovery of BMS-641988, a Novel and Potent Inhibitor of Androgen Receptor Signaling for the Treatment of Prostate Cancer Source: aacrjournals.org URL:[Link]

- Source: google.

-

AR antagonist 4 | AR拮抗剂/降解剂 Source: invivochem.cn URL:[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. WO2021189051A1 - Androgen receptor regulation by small molecule enantiomers - Google Patents [patents.google.com]

- 3. Facebook [cancer.gov]

- 4. BMS-641988 - Wikipedia [en.wikipedia.org]

- 5. AR antagonist 4 | AR拮抗剂/降解剂 | CAS 2883447-45-6 | 美国InvivoChem [invivochem.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

non-steroidal androgen receptor antagonist 4 properties

An In-Depth Technical Guide to the 4 Core Properties of Non-Steroidal Androgen Receptor Antagonists (NSAAs)

Executive Summary Non-steroidal androgen receptor antagonists (NSAAs) are foundational therapeutics in the management of castration-resistant prostate cancer (CRPC) and severe hyperandrogenic conditions. By abandoning the traditional steroid backbone, these molecules achieve superior receptor specificity and avoid off-target hormonal cross-reactivity. As a Senior Application Scientist, understanding the mechanistic behavior of these compounds is critical for rational drug design and overcoming clinical resistance. This whitepaper dissects the four core properties of NSAAs—Structural, Pharmacodynamic, Pharmacokinetic, and Resistance profiles—grounded in validated molecular biology and clinical pharmacology.

Property 1: Structural & Chemical Scaffolds

The defining characteristic of NSAAs is their lack of a steroidal phenanthrene ring system. First-generation NSAAs (e.g., flutamide, bicalutamide) utilize toluidide or aryl hydantoin scaffolds, while second-generation agents (e.g., enzalutamide, apalutamide, darolutamide) employ more rigid thiohydantoin or pyrazole structures[1].

Causality in Structural Design: The absence of a steroid backbone is an intentional design choice to prevent cross-reactivity with other nuclear receptors, such as the glucocorticoid or progesterone receptors, thereby ensuring high Androgen Receptor (AR) specificity[1]. Furthermore, the structural flexibility of non-steroidal ligands allows medicinal chemists to introduce bulky functional groups (e.g., trifluoromethyl or cyano groups). These groups induce steric clashes within the AR Ligand-Binding Domain (LBD), preventing the receptor from adopting the active "agonist" conformation required for coactivator recruitment[1].

Property 2: Pharmacodynamic Mechanisms (Action at the AR)

NSAAs function as competitive antagonists at the AR LBD. While first-generation agents primarily block androgen binding, second-generation NSAAs exhibit a deeper pharmacodynamic blockade. They actively inhibit AR nuclear translocation, prevent DNA binding at Androgen Response Elements (AREs), and block the recruitment of essential transcriptional coactivators[2].

Experimental Workflow: High-Content Analysis of AR Nuclear Translocation

To quantify the pharmacodynamic efficacy of an NSAA in preventing AR nuclear import, we utilize a self-validating High-Content Imaging (HCI) assay.

Objective: Measure the Nuclear-to-Cytoplasmic (N:C) ratio of AR in the presence of competing ligands. Self-Validating Design: This protocol incorporates a tripartite internal control system to ensure that observed cytoplasmic retention is due to specific AR antagonism, rather than generalized cellular toxicity or failure of the nuclear transport machinery.

-

Step 1: Cell Seeding & Preparation Seed PC3 cells (AR-null prostate cancer cells) transiently transfected with a wild-type GFP-AR construct into 384-well optical bottom plates. Causality: Using a GFP-tagged AR allows for real-time, non-destructive spatial tracking without the permeabilization artifacts associated with antibody staining.

-

Step 2: Compound Treatment & Internal Controls Incubate cells for 2 hours under the following conditions:

-

Control A (Negative): Vehicle (0.1% DMSO). Validates baseline cytoplasmic localization.

-

Control B (Positive): 10 nM Dihydrotestosterone (DHT). Validates the assay's dynamic range (expected >90% nuclear AR).

-

Control C (Orthogonal): 10 nM DHT + 10 ng/mL Leptomycin B (CRM1 export inhibitor). Validates that the nuclear pore complex is functional independent of AR signaling.

-

Test Wells: 10 nM DHT + titrating concentrations of the NSAA (e.g., Enzalutamide).

-

-

Step 3: Fixation & Counterstaining Fix cells with 4% Paraformaldehyde and counterstain with Hoechst 33342. Causality: Hoechst specifically binds AT-rich regions of DNA, creating a high-contrast "nuclear mask" that allows the image analysis algorithm to mathematically separate the nuclear compartment from the cytoplasm.

-

Step 4: Algorithmic Segmentation & Validation Acquire images using an automated confocal imager. Calculate the Z'-factor between Control A and Control B. Self-Validation Check: The assay run is only deemed valid and passed for data extraction if the Z'-factor is >0.5, proving a robust assay window before any NSAA test data is interpreted.

Fig 1. NSAA pharmacodynamic disruption of the Androgen Receptor (AR) signaling pathway.

Property 3: Pharmacokinetic Profiling (ADME)

The pharmacokinetic (PK) properties of NSAAs dictate their dosing regimens and side-effect profiles. First-generation agents like bicalutamide exhibit long elimination half-lives (up to ~4.2 days for the active (R)-enantiomer) but lower binding affinities[3].

A critical PK differentiator among second-generation NSAAs is Blood-Brain Barrier (BBB) penetration. Enzalutamide and apalutamide readily cross the BBB, which is causally linked to off-target antagonism of GABA-A receptors in the central nervous system, increasing the risk of seizures[4]. Conversely, darolutamide was rationally designed with increased polarity and hydrogen-bonding potential, resulting in minimal BBB penetration and a significantly safer neurological profile[4].

Table 1: Quantitative Pharmacokinetic Comparison of Key NSAAs

| NSAA Compound | Generation | Elimination Half-life (t½) | BBB Penetration | Target Affinity (IC50/Ki) |

| Bicalutamide | 1st | ~4.2 days | Low / Moderate | ~1.2 μM |

| Enzalutamide | 2nd | ~5.8 days | High | ~36 nM |

| Apalutamide | 2nd | ~3 to 4 days | High | ~16 nM |

| Darolutamide | 2nd | ~20 hours | Minimal | ~11 nM |

(Data synthesized from established pharmacokinetic literature[1],[4],[3])

Property 4: Clinical Efficacy & Evolutionary Resistance Mechanisms

While second-generation NSAAs profoundly extend survival in CRPC, selective therapeutic pressure inevitably drives tumor evolution and drug resistance[4]. The mechanisms by which prostate cancer cells bypass NSAA blockade fall into four distinct categories:

-

AR Gene Amplification: Tumors upregulate AR expression to massive levels. This stoichiometric shift allows trace amounts of residual androgens to outcompete the NSAA, converting the antagonist into a functional agonist due to altered coregulator recruitment ratios[5].

-

LBD Point Mutations: Mutations such as T878A and F877L alter the architecture of the ligand-binding pocket. This structural shift accommodates the bulky groups of enzalutamide or apalutamide, turning these drugs into paradoxical AR agonists[4]. Notably, darolutamide's unique structure allows it to retain antagonistic efficacy against several of these mutant variants[4].

-

AR Splice Variants (AR-Vs): Aberrant RNA splicing generates truncated AR proteins, such as AR-V7. Because AR-V7 completely lacks the LBD, it cannot be bound by any NSAA. The receptor remains constitutively active, driving transcription independent of ligand presence[4].

-

Bypass Signaling Pathways: Tumors may abandon AR reliance entirely, upregulating alternative survival cascades such as the PI3K/AKT/mTOR pathway or utilizing the Glucocorticoid Receptor (GR) to drive the transcription of AR-target genes[2].

Fig 2. Divergent evolutionary mechanisms driving NSAA resistance in CRPC.

References

1.[1] Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. NIH / PubMed Central. View Source 2.[5] Molecular Determinants of Resistance to Antiandrogen Therapy. Medscape. View Source 3.[4] Resistance in Prostate Cancer: Mechanisms, Challenges and Therapeutic Innovations. Longdom Publishing. View Source 4.[2] Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies. Exploration Pub. View Source 5.[3] Bicalutamide: clinical pharmacokinetics and metabolism. ResearchGate. View Source

Sources

- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. medscape.com [medscape.com]

Rational Discovery of Novel Androgen Receptor Antagonists via Structure-Based Virtual Screening

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The Androgen Receptor (AR) is a ligand-activated transcription factor that serves as the primary therapeutic target in the management of prostate cancer (PCa) [[1]](). While clinical antiandrogens like bicalutamide and enzalutamide effectively target the AR hormone-binding pocket (HBP), prolonged treatment invariably leads to acquired resistance. Mutations in the AR-HBP frequently cause a functional switch, turning these antagonists into agonists that fuel tumor growth 2. To circumvent this resistance, Structure-Based Virtual Screening (SBVS) has become an essential computational methodology to rationally identify novel chemotypes that maintain pure antagonism [[3]]().

Structural Dynamics: Overcoming the Agonist Conformation Bias

The Causality of Computational Failure and Success A historical bottleneck in AR drug discovery is the structural bias of available crystallographic data. The vast majority of high-resolution AR Ligand-Binding Domain (LBD) structures (e.g., PDB IDs: 2Q7I, 2PNU) are crystallized in an agonist-bound state 1. In this active conformation, Helix 12 folds tightly over the binding pocket, stabilizing the Activation Function-2 (AF-2) surface required for coactivator recruitment [[4]]().

If researchers dock antagonist libraries directly into these rigid agonist structures, the algorithms fail. True antagonists require bulky chemical extensions to sterically clash with Helix 12, forcing it into an open, inactive conformation. Docking bulky ligands into a closed pocket results in severe steric penalties, leading to poor enrichment and false negatives 4.

To solve this, modern SBVS pipelines employ Molecular Dynamics (MD) simulations to allow the receptor to "breathe," generating an ensemble of transient, open-pocket conformations capable of accommodating novel antagonists 4, 5.

AR signaling pathway and the dual inhibitory mechanism of novel AR antagonists.

The SBVS Computational Pipeline

A robust computational workflow must bridge the gap between static crystal structures and dynamic biological reality.

Step 1: Target Preparation & Conformational Sampling Initialize the workflow using a high-resolution AR-LBD crystal complex. Run extended MD simulations (e.g., 100–500 ns) in an explicit solvent model to generate a conformational ensemble that accurately reflects the open, antagonist-bound state of the HBP 4.

Step 2: Pharmacophore Filtering Pre-filter massive chemical libraries (e.g., ZINC, PubChem) using a 3D pharmacophore model based on known antiandrogens. Key geometric constraints must include hydrogen bond acceptors targeting residues Arg752 and Gln711, which are critical for anchoring ligands within the AR-HBP 5.

Step 3: High-Throughput Docking Employ algorithms like FlexX or Glide to dock the filtered library into the MD-generated AR ensembles [[3]](). The scoring functions evaluate steric fit, electrostatic interactions, and van der Waals forces, which are the primary driving forces during the binding process 5.

Step 4: MM/GBSA Rescoring Causality: Standard docking scores often fail to correlate with true binding affinity due to simplified implicit solvent models. Apply Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to accurately estimate the binding free energy (ΔG_bind) and eliminate false positives before moving to the wet lab 5.

End-to-end structure-based virtual screening workflow for AR antagonist discovery.

Experimental Validation Protocols (Self-Validating Systems)

A computational hit is only a hypothesis until rigorously validated. The following protocols form a self-validating system to confirm on-target antagonism while ruling out assay interference.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

-

Purpose: Confirm direct physical interaction with the AR-LBD, proving the compound is a true ligand rather than a downstream signaling inhibitor 3.

-

Methodology:

-

Incubate recombinant AR-LBD (100 nM) with a fluorescently labeled androgen tracer in a 384-well plate.

-

Add the virtual screening hit at varying concentrations (10 nM to 50 µM).

-

Measure fluorescence polarization (mP). A dose-dependent decrease in mP indicates the compound successfully displaced the tracer.

-

-

Self-Validation: Include a known competitor (e.g., Enzalutamide) as a positive control to benchmark binding affinity (IC₅₀) 1.

Protocol B: Multiplexed Cell-Based Reporter Assay

-

Purpose: Differentiate true functional antagonists from general cytotoxins 3.

-

Methodology:

-

Co-transfect LNCaP cells with an Androgen Response Element (ARE)-driven Firefly luciferase plasmid and a constitutively active CMV-driven Renilla luciferase plasmid.

-

Stimulate cells with 1 nM Dihydrotestosterone (DHT) to activate the AR.

-

Treat with the test compound and incubate for 24 hours.

-

Measure both luminescence signals sequentially.

-

-

Self-Validation (The Causality of Dual-Reporters): If the compound is a specific AR antagonist, only the Firefly signal will decrease. If both Firefly and Renilla signals decrease proportionally, the compound is non-specifically toxic or a global transcriptional repressor, and should be discarded.

Protocol C: Phenotypic Proliferation Assay

-

Purpose: Confirm physiological efficacy and specificity in prostate cancer models 3.

-

Methodology:

-

Seed androgen-dependent LNCaP cells and androgen-independent PC3 cells (negative control) in parallel.

-

Treat with the identified antagonist over a 72-hour period.

-

Assess viability via ATP quantitation (e.g., CellTiter-Glo).

-

-

Self-Validation: A highly specific AR antagonist will inhibit LNCaP proliferation but completely spare AR-null PC3 cells, confirming the phenotypic effect is strictly AR-mediated 3.

Quantitative Benchmarking of Novel Antagonists

Structure-based virtual screening has successfully identified several potent AR antagonists that overcome the limitations of traditional high-throughput screening. The table below summarizes key quantitative data for computationally derived hits compared to clinical standards.

| Compound | Discovery Method | Target Site | Binding Affinity (IC₅₀) | Efficacy in LNCaP | Key Characteristics |

| DIMN | FlexX Docking SBVS | AR-HBP | Comparable to Bicalutamide | High Inhibition | Non-steroidal; pure antagonist with no agonistic switch in late-stage cells 3. |

| VPC-3033 | SBVS + Bioassay | AR-HBP | N/A | High Inhibition | Degrades AR; profoundly suppresses enzalutamide-resistant PCa cells 2. |

| HBP1-51 | SBVS (PDB: 2Q7I) | AR-HBP | 3.96 µM | Moderate Inhibition | Showed higher binding affinity than Enzalutamide in comparative in vitro assays 1. |

| HBP1-58 | SBVS (PDB: 2Q7I) | AR-HBP | 4.92 µM | Moderate Inhibition | High affinity hit derived from structural analogs during post-docking analysis 1. |

| Enzalutamide | Traditional MedChem | AR-HBP | 13.87 µM (Assay baseline) | High Inhibition | Clinical standard; highly potent but prone to mutation-based resistance over time 1, 2. |

References

-

Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist | nih.gov | 3

-

Discovery of Novel Androgen Receptor Ligands by Structure-Based Virtual Screening and Bioassays | oup.com | 1

-

Endocrine Disruption at the Androgen Receptor: Employing Molecular Dynamics and Docking for Improved Virtual Screening and Toxicity Prediction | mdpi.com | 4

-

Combined Ligand/Structure-Based Virtual Screening and Molecular Dynamics Simulations of Steroidal Androgen Receptor Antagonists | mpu.edu.mo | 5

-

Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance | frontiersin.org | 2

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance [frontiersin.org]

- 3. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.mpu.edu.mo [research.mpu.edu.mo]

A Technical Guide to the Characterization of Novel Androgen Receptor Antagonists: A Case Study of Compound AT2

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Androgen Receptor (AR) antagonists, using "Androgen receptor antagonist 4" (referred to as AT2) from the 2020 European Journal of Medicinal Chemistry publication by Tang Q, et al., as a central case study. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutics targeting the androgen receptor signaling pathway.

Introduction: The Androgen Receptor as a Therapeutic Target

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a critical role in the normal development and function of the prostate gland, as well as in the pathogenesis and progression of prostate cancer.[2] Upon binding to its endogenous ligands, testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This signaling cascade ultimately drives cellular proliferation and survival of prostate cancer cells. Consequently, the AR is a well-established and critical therapeutic target for prostate cancer.

The Canonical Androgen Receptor Signaling Pathway

The following diagram illustrates the key events in the canonical AR signaling pathway, which is the primary target of AR antagonists.

Caption: Canonical Androgen Receptor Signaling Pathway

Compound AT2: A Novel AR Antagonist

Compound AT2, identified as "Androgen receptor antagonist 4", is a potent AR antagonist with a reported IC50 of 0.15 μM. It effectively inhibits AR transcriptional activity, suppresses the expression of AR downstream target genes, and prevents the DHT-induced nuclear translocation of the AR.

| Compound Name | Chemical Name | IC50 (μM) | Source |

| Androgen receptor antagonist 4 (AT2) | 4-(4-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline | 0.15 | Tang Q, et al. Eur J Med Chem. 2020 |

Experimental Characterization of AR Antagonists

The following sections detail the key experimental workflows for characterizing a novel AR antagonist like AT2.

Luciferase Reporter Gene Assay for AR Transcriptional Activity

Rationale: The luciferase reporter assay is a widely used method to quantify the transcriptional activity of a nuclear receptor in response to a ligand or antagonist.[5] This assay utilizes a plasmid containing the luciferase reporter gene under the control of a promoter with AREs. Inhibition of luciferase activity by a test compound in the presence of an AR agonist (e.g., DHT) indicates antagonistic activity.

Experimental Workflow:

Caption: Luciferase Reporter Assay Workflow

Detailed Protocol:

-

Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well white, clear-bottom plate at a density of approximately 8,000-20,000 cells per well in RPMI 1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS).[5][6]

-

Transfection: Transfect the cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with a constant concentration of DHT (e.g., 10 nM) and a serial dilution of the test compound (AT2).[7] Include appropriate controls (vehicle, DHT alone).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[5]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[8]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of AR and Downstream Target Proteins

Rationale: Western blotting is a technique used to detect specific proteins in a sample.[9][10][11][12][13] In the context of AR antagonist characterization, it is used to assess the effect of the compound on the protein levels of AR itself and its downstream targets, such as Prostate-Specific Antigen (PSA). A potent antagonist is expected to reduce the expression of AR-regulated genes.

Detailed Protocol:

-

Cell Culture and Treatment: Culture LNCaP cells and treat them with DHT and the test compound (AT2) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Model for Efficacy Studies

Rationale: In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.[14] The LNCaP cell line, being androgen-sensitive, is a widely used and relevant model for establishing prostate cancer xenografts in immunocompromised mice.[14][15][16]

Experimental Workflow:

Caption: In Vivo Xenograft Model Workflow

Detailed Protocol:

-

Cell Preparation and Inoculation: Harvest LNCaP cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of male nude mice.[17]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers regularly and calculate the tumor volume.

-

Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16] Administer the test compound (AT2) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Assessment: Monitor tumor growth and body weight of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tumors for further analysis, such as histology and biomarker analysis.

Conclusion

The comprehensive characterization of a novel AR antagonist like AT2 requires a multi-faceted approach, combining in vitro assays to determine potency and mechanism of action with in vivo models to assess efficacy. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds, enabling informed decisions for further drug development. The successful application of these techniques will ultimately contribute to the discovery of new and effective therapies for prostate cancer.

References

-

ResearchGate. The Androgen Receptor signalling pathway. Schematic representation of... Available at: [Link]

-

ResearchGate. Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Available at: [Link]

-

PMC. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate. Available at: [Link]

-

BPS Bioscience. Androgen Receptor Luciferase Reporter Lentivirus. Available at: [Link]

-

Melior Discovery. The LNCaP Xenograft Model for Prostate Cancer. Available at: [Link]

-

PMC. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. Available at: [Link]

-

PubMed. Studies on the human prostatic cancer cell line LNCaP. Available at: [Link]

-

Bio-Rad. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR. Available at: [Link]

-

Altogen Labs. LNCaP Xenograft Model. Available at: [Link]

-

BPS Bioscience. Androgen Luciferase Reporter 22RV1 Cell Line. Available at: [Link]

-

PubMed. Establishing human prostate cancer cell xenografts in bone: induction of osteoblastic reaction by prostate-specific antigen-producing tumors in athymic and SCID/bg mice using LNCaP and lineage-derived metastatic sublines. Available at: [Link]

-

Frontiers in Oncology. Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. Available at: [Link]

-

Ximbio. LNCaP: AR W741L cell line. Available at: [Link]

-

Spandidos Publications. Multiple metastases in a novel LNCaP model of human prostate cancer. Available at: [Link]

-

ResearchGate. Effect of AR antagonists in PCa cell lines. a LNCaP cells were treated... Available at: [Link]

-

Mayo Clinic. The in vitro response of four antisteroid receptor agents on the hormone-responsive prostate cancer cell line LNCaP. Available at: [Link]

-

Assay Genie. Dual Luciferase Reporter Assay Protocol. Available at: [Link]

-

MDPI. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. Available at: [Link]

-

Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Available at: [Link]

-

Cytiva. Western blot protocol: A simple 7-step guide to protein detection. Available at: [Link]

-

PubMed. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC). Available at: [Link]

-

PubMed. Design and synthesis of selective degraders of EGFR L858R/T790M mutant. Available at: [Link]

-

MDPI. Microparticles of Sericin-Dextran Conjugate for Improving the Solubility of Antiviral Drug. Available at: [Link]

-

PubMed. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors. Available at: [Link]

-

Bentham Science. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link]

Sources

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Western Blot Protocol | R&D Systems [rndsystems.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bosterbio.com [bosterbio.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. spandidos-publications.com [spandidos-publications.com]

Chemical Synthesis and Pharmacological Characterization of Androgen Receptor Antagonist 4 (JNJ-pan-AR) and its Evolution to JNJ-63576253

Executive Summary

The development of second-generation androgen receptor (AR) pathway inhibitors, such as enzalutamide and apalutamide, revolutionized the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, therapeutic resistance inevitably emerges. A primary mechanism of this resistance is the acquisition of point mutations within the AR ligand-binding domain (LBD), most notably the F877L mutation, which paradoxically converts these antagonists into transcriptional agonists [1].

To overcome this resilient foe, researchers developed a novel class of spirocyclic thiohydantoins. Androgen Receptor Antagonist 4 , widely documented in the literature as Compound 4 (JNJ-pan-AR) , was identified as a highly potent pan-AR antagonist capable of inhibiting both wild-type (WT) AR and the F877L mutant [2]. This whitepaper provides an in-depth technical analysis of the chemical synthesis, structural causality, and metabolic optimization of Compound 4, culminating in the discovery of the clinical-stage candidate JNJ-63576253 (TRC-253) [3].

Mechanistic Rationale: Overcoming the F877L Mutation

The causality behind AR antagonist resistance lies in the precise spatial constraints of the AR LBD. In wild-type AR, second-generation antagonists sterically clash with Helix 12, preventing the receptor from adopting the active conformation required for coactivator recruitment. However, the F877L mutation replaces a bulky phenylalanine with a smaller, more flexible leucine. This subtle volumetric shift relieves the steric clash, allowing the mutant receptor to accommodate enzalutamide while simultaneously folding Helix 12 into an active, agonistic conformation [1].

Compound 4 (JNJ-pan-AR) was rationally designed to possess a highly optimized spirocyclic core. This scaffold projects its peripheral aromatic rings deeper into the binding pocket, maintaining a rigid steric block against Helix 12 even in the presence of the F877L mutation, thereby sustaining full antagonism [2].

Mechanism of AR F877L resistance and pan-AR antagonism.

Chemical Synthesis of Compound 4 (JNJ-pan-AR)

The synthesis of Compound 4 relies on the construction of a spirocyclic thiohydantoin scaffold. The protocol below outlines the self-validating synthetic route designed to ensure high stereochemical fidelity and yield [1].

Step-by-Step Methodology: Spirocyclic Thiohydantoin Core Assembly

-

Cyanohydrin Formation (Strecker-type Reaction):

-

Reagents: Cyclobutanone (1.0 eq), appropriate substituted aniline/aminopyridine (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), glacial acetic acid (solvent).

-

Procedure: Dissolve the amine and cyclobutanone in glacial acetic acid at 0°C. Dropwise add TMSCN. Stir the reaction mixture at room temperature for 16 hours.

-

Validation: Monitor via LC-MS. The intermediate aminonitrile should form quantitatively. Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.

-

-

Isothiocyanate Coupling:

-

Reagents: Aminonitrile intermediate (1.0 eq), 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.2 eq), N,N-dimethylformamide (DMF).

-

Procedure: Dissolve the aminonitrile in anhydrous DMF. Add the isothiocyanate derivative. Heat the mixture to 80°C under an inert argon atmosphere for 12 hours.

-

Mechanism: The nucleophilic nitrogen of the aminonitrile attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.

-

-

Acid-Catalyzed Cyclization:

-

Reagents: 2N Hydrochloric acid (HCl), Methanol.

-

Procedure: Cool the thiourea mixture to room temperature, add methanol, and strictly acidify with 2N HCl. Reflux at 90°C for 4 hours.

-

Validation: The acidic conditions drive the intramolecular cyclization of the thiourea nitrogen onto the nitrile carbon, followed by hydrolysis of the resulting imine to yield the final spirocyclic thiohydantoin (Compound 4). Purify via flash column chromatography (silica gel, Hexanes/EtOAc).

-

Bioactivation Liability and Lead Optimization

While Compound 4 exhibited exceptional in vitro and in vivo efficacy, early pharmacokinetic profiling revealed a critical metabolic liability.

The Glutathione (GSH) Trapping Discovery

During microsomal stability testing, Compound 4 was subjected to a Glutathione (GSH) trapping assay. The assay revealed that the phenolic "B-ring" of Compound 4 underwent cytochrome P450-mediated oxidation to form a highly reactive catechol intermediate. This electrophilic species rapidly formed GSH adducts, signaling a high risk for idiosyncratic hepatotoxicity and adverse drug reactions in human clinical trials [1].

To abrogate this liability, a rigorous Structure-Activity Relationship (SAR) campaign was initiated. By modifying the periphery of the B-ring—specifically replacing the problematic phenolic moiety with a sterically hindered, electron-withdrawing piperidin-4-yloxy group—researchers successfully blocked the metabolic oxidation site. This optimization yielded JNJ-63576253 (TRC-253) , which retained the potent pan-AR antagonism of Compound 4 but exhibited a clean metabolic profile with zero GSH adduct formation[2].

Lead optimization workflow from Compound 4 to JNJ-63576253.

Step-by-Step Methodology: Glutathione (GSH) Trapping Assay

-

Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (1 mg/mL protein), Compound 4 (10 μM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.

-

Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode.

-

Data Interpretation: Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify the +305 Da mass shift indicative of GSH conjugation to the oxidized Compound 4 catechol core [1].

Pharmacological Data Summary

The optimization from Enzalutamide to Compound 4, and finally to JNJ-63576253, demonstrates a clear trajectory of improving mutational coverage and metabolic safety [2] [3].

Table 1: Comparative Pharmacological Profiling of AR Antagonists

| Compound | AR WT IC₅₀ (nM) | AR F877L IC₅₀ (nM) | GSH Adduct Formation | Oral Bioavailability (F%) | In Vivo T₁/₂ (h) |

| Enzalutamide | 36.0 | >10,000 (Agonist) | Negative | ~80% | 11.0 |

| Compound 4 | 45.0 | 50.0 | Positive (High) | ~65% | 8.5 |

| JNJ-63576253 | 54.0 | 37.0 | Negative | 45% | 6.0 |

Note: JNJ-63576253 demonstrates complete suppression of AR downstream target genes (KLK3, FKBP5) in F877L-mutated LNCaP models, confirming its status as a full antagonist [2].

Conclusion

The chemical synthesis and subsequent optimization of Androgen Receptor Antagonist 4 (JNJ-pan-AR) represents a masterclass in modern medicinal chemistry. By leveraging a spirocyclic thiohydantoin scaffold, researchers successfully engineered a molecule capable of forcing the F877L mutant AR into an inactive conformation. Furthermore, the rigorous application of reactive metabolite screening (GSH trapping) ensured that the latent bioactivation liabilities of Compound 4 were systematically engineered out, resulting in the safe, highly efficacious clinical candidate JNJ-63576253.

References

-

Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer ACS Medicinal Chemistry Letters URL:[Link]

-

Discovery of JNJ-63576253, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

-

Jnj-63576253 | C23H21F3N6O2S | CID 130229812 - PubChem National Institutes of Health (NIH) URL:[Link]

Methodological & Application

AR antagonist 4 solubility in DMSO for cell culture

Application Note & Protocol

Topic: Preparation and Use of ARN-509 (Apalutamide), a Potent Androgen Receptor Antagonist, for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.

Introduction: The Role and Challenge of ARN-509 in Androgen Receptor Signaling Research

The Androgen Receptor (AR) is a critical transcription factor in the development and progression of prostate cancer. Antagonizing this receptor is a cornerstone of therapeutic strategy. ARN-509 (Apalutamide) is a second-generation, non-steroidal antiandrogen that exhibits high binding affinity to the AR. It functions by blocking androgen binding, preventing nuclear translocation of the AR, and inhibiting AR-mediated DNA binding and transcription.

Despite its potency, ARN-509's utility in in vitro settings is critically dependent on proper handling, primarily due to its hydrophobic nature. Like many small molecule inhibitors, it has poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the solvent of choice for solubilizing ARN-509 for cell culture experiments. However, improper preparation of DMSO stock solutions can lead to compound precipitation, inaccurate dosing, and experimental artifacts.

This document provides a comprehensive, field-tested guide to the preparation and application of ARN-509 in cell culture, ensuring reproducible and reliable experimental outcomes. We will explain the causality behind each step, from initial solubilization to final application in cell-based assays.

Mechanism of Action: How ARN-509 Disrupts AR Signaling

Understanding the mechanism of ARN-509 is crucial for designing and interpreting experiments. The canonical AR signaling pathway is initiated by the binding of androgens (e.g., testosterone, dihydrotestosterone) to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that drive cell proliferation and survival.

ARN-509 potently disrupts this cascade at multiple key points as illustrated below.

Figure 1: ARN-509 Mechanism of Action. This diagram illustrates how ARN-509 inhibits the androgen receptor signaling pathway at multiple stages, including androgen binding, nuclear translocation, and DNA binding.

Physicochemical Properties & Solubility Data

Accurate dosing begins with understanding the compound's properties.

| Property | Value | Source |

| Compound Name | ARN-509 (Apalutamide) | |

| Molecular Formula | C₂₁H₁₅F₄N₅O₂S | |

| Molecular Weight | 477.44 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | ≥ 48 mg/mL (≥ 100 mM) | |

| Aqueous Solubility | Insoluble |

Expert Insight: The high solubility of ARN-509 in DMSO allows for the preparation of concentrated stock solutions (e.g., 10-50 mM). This is advantageous as it minimizes the volume of DMSO introduced into the cell culture medium, thereby reducing solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% and must not exceed 1%.

Protocol: Preparation of a 10 mM ARN-509 Stock Solution in DMSO

This protocol describes the preparation of a validated, high-concentration stock solution. Following these steps is critical to prevent precipitation and ensure concentration accuracy.

Materials:

-

ARN-509 powder (e.g., Selleck Chemicals, Cat# S2150 or equivalent)

-

Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, Cat# D2650)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

Workflow Diagram:

Figure 2: Workflow for Preparing ARN-509 Stock Solution. A step-by-step visual guide for the accurate and sterile preparation of a concentrated DMSO stock.

Step-by-Step Procedure:

-

Pre-warming Reagents: Allow the vial of ARN-509 powder and the bottle of DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise compound stability and solubility.

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a specific amount of ARN-509 powder. For example, to make ~1 mL of a 10 mM stock, weigh 4.77 mg.

-

Causality: Gravimetric measurement is the most accurate method for initial quantification. Using a precise starting mass ensures the final molar concentration is correct.

-

-

Calculating DMSO Volume: Use the following formula to determine the required volume of DMSO:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

-

Example: For 4.77 mg of ARN-509 (MW 477.44) to make a 10 mM (0.01 M) stock:

-

Volume (L) = 0.00477 g / (477.44 g/mol * 0.01 mol/L) = 0.000999 L ≈ 1.0 mL

-

-

-

Solubilization: Add the calculated volume of DMSO directly to the vial containing the ARN-509 powder.

-

Action: Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Verification: Visually inspect the solution against a light source to ensure there are no visible particles or crystals. The solution should be completely clear.

-

Troubleshooting: If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing. Do not overheat, as this can degrade the compound.

-

-

Aliquoting and Storage:

-

Rationale: To preserve the integrity of the stock solution and avoid repeated freeze-thaw cycles, it is essential to aliquot the stock into smaller, single-use volumes (e.g., 10-50 µL). Freeze-thaw cycles can cause the compound to precipitate out of the DMSO solution over time.

-

Action: Dispense the stock solution into sterile, light-protected (amber) or foil-wrapped cryovials.

-

Storage: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).

-

Protocol: Application of ARN-509 in Cell Culture

This protocol outlines the dilution of the DMSO stock into cell culture medium for treating cells.

Materials:

-

Prepared 10 mM ARN-509 stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Cells plated in appropriate culture vessels (e.g., 96-well plate, 6-well plate)

-

Sterile pipette tips and serological pipettes

Procedure:

-

Thawing the Stock Aliquot: Remove one aliquot of the 10 mM ARN-509 stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the vial to pull all liquid to the bottom.

-

Preparing Intermediate Dilutions (If Necessary):

-

Rationale: To achieve a low final concentration (e.g., 1-10 µM) in a large volume of medium, performing a serial or intermediate dilution is more accurate than pipetting a sub-microliter volume of the concentrated stock.

-

Example for a 10 µM final concentration:

-

Prepare a 1000X stock (10 mM) for a 10 µM final concentration.

-

If your final volume in the well is 100 µL, you would need to add 0.1 µL of the 10 mM stock. This is inaccurate to pipette.

-

Instead, first make a 1:100 intermediate dilution of your 10 mM stock in sterile culture medium to get a 100 µM working solution. Then, you can add a more manageable volume of this working solution to your cells.

-

-

-

Dosing the Cells:

-

Action: Add the calculated volume of ARN-509 (or its intermediate dilution) to the pre-warmed complete culture medium. Crucially, pipette the compound directly into the medium and immediately mix thoroughly by pipetting up and down or swirling.

-

Causality: ARN-509 is insoluble in aqueous media. Adding the DMSO stock directly to the medium and mixing rapidly creates a micro-emulsion, allowing the compound to disperse before it has a chance to precipitate. Never add the medium to the small drop of DMSO stock.

-

Final DMSO Concentration Check: Ensure the final volume of DMSO added to any well is less than 0.5%. For a 1:1000 dilution (e.g., adding 1 µL of 10 mM stock to 1 mL of medium), the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.

-

-

Vehicle Control: It is imperative to treat a parallel set of cells with the same final concentration of DMSO that the ARN-509-treated cells receive. This control accounts for any effects the solvent itself may have on cell viability, proliferation, or gene expression.

Self-Validating Systems & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Precipitate in stock solution after thawing. | Freeze-thaw cycles; moisture contamination. | Discard the aliquot. Use a fresh, single-use aliquot. Ensure DMSO is anhydrous and vials are sealed tightly. |

| Precipitate forms in culture medium after adding compound. | Poor mixing technique; concentration too high. | Add DMSO stock to a larger volume of medium and mix vigorously immediately. Ensure the final concentration does not exceed the compound's solubility limit in the medium. |

| High variability between replicate wells. | Inaccurate pipetting of small volumes; compound precipitation/uneven distribution. | Prepare a larger volume of drug-containing medium and then dispense equal amounts to each replicate well, rather than dosing each well individually. |

| No biological effect observed. | Compound degradation; incorrect concentration. | Confirm stock concentration and integrity. Use a positive control (e.g., known AR-positive cell line like LNCaP) and a known downstream readout (e.g., qPCR for PSA expression). |

References

-

Title: The Androgen Receptor Signaling Pathway in Prostate Cancer Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

-

Title: ARN-509, a Novel Antiandrogen for Prostate Cancer Treatment Source: Cancer Research URL: [Link]

-

Title: Apalutamide (ARN-509): A Review in Non-Metastatic Castration-Resistant Prostate Cancer Source: Drugs URL: [Link]

-

Title: Androgen Receptor Signaling in Prostate Cancer: Mechanisms of Resistance and Strategies for Treatment Source: Urologic Oncology: Seminars and Original Investigations URL: [Link]

-

Title: The effects of dimethyl sulfoxide on cell-based assays Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

-

Title: Best Practices for Use of Small Molecule Inhibitors in Research Source: Nature Chemical Biology URL: [Link]

Application Note: High-Fidelity Cell Viability Assay for AR Antagonist 4 in VCaP Prostate Cancer Cell Lines

Introduction & Scientific Rationale

The development of next-generation therapeutics for Castration-Resistant Prostate Cancer (CRPC) heavily relies on targeting the Androgen Receptor (AR) axis. While first- and second-generation inhibitors (e.g., Bicalutamide, Enzalutamide) have improved patient outcomes, acquired resistance necessitates the development of novel compounds. AR Antagonist 4 (Compound 67-b) represents a new class of therapeutics, functioning as both an orally active AR antagonist and a targeted AR degrader ().

To accurately evaluate the anti-proliferative efficacy of AR Antagonist 4, the VCaP cell line is the industry gold standard. Derived from a vertebral metastasis, VCaP is uniquely valuable because it expresses wild-type AR, exhibits AR gene amplification, and expresses clinically relevant splice variants like AR-V7 (). However, VCaP cells are notoriously difficult to culture and assay due to their slow doubling time and weak adherence. This application note details a highly optimized, self-validating 7-day luminescent viability protocol designed specifically to overcome these challenges.

Mechanistic Causality in Assay Design

A robust protocol requires understanding the why behind every experimental variable. This assay is designed around the following causal principles:

-

Steroid-Free Baseline (CSS & Phenol-Red-Free Media): Standard Fetal Bovine Serum (FBS) contains endogenous androgens, and phenol red acts as a weak estrogen/androgen analog. To measure true competitive antagonism, cells must be cultured in Phenol-Red-Free DMEM supplemented with Charcoal-Stripped Serum (CSS) to establish a near-zero androgen baseline ().

-

Agonist Stimulation (DHT Addition): AR Antagonist 4 is evaluated by its ability to block androgen-driven growth. Therefore, the assay media is spiked with 1 nM Dihydrotestosterone (DHT). This creates a stimulated proliferation window; the antagonist's efficacy is measured by its ability to force the cells back to a castrate-like state.

-

Extended 7-Day Incubation: VCaP cells have a prolonged doubling time of 48–96 hours. A standard 72-hour viability assay will fail to capture the full anti-proliferative or apoptotic effects of AR degradation, leading to artificially inflated IC50 values. A 7-day assay ensures 2-3 complete cell cycles ().

-

ATP-Based Luminescent Readout: VCaP cells grow in 3D-like clusters rather than a uniform monolayer. Colorimetric metabolic assays (like MTT or WST-1) suffer from poor reagent penetrance in these clusters, yielding non-linear data. CellTiter-Glo directly lyses the cells and measures ATP, providing a highly sensitive readout independent of cell morphology.

Pathway & Workflow Visualizations

Fig 1: Mechanism of AR Antagonist 4 in blocking androgen-driven VCaP cell survival.

Fig 2: 7-day workflow for VCaP cell viability assay using luminescent ATP detection.

Step-by-Step Experimental Protocol

Reagents & Equipment

-

Cells: VCaP human prostate cancer cells (ATCC® CRL-2876™).

-

Assay Media: Phenol-Red-Free DMEM supplemented with 5% Charcoal-Stripped FBS (CSS), 1% GlutaMAX, and 1% Penicillin-Streptomycin.

-

Compounds: AR Antagonist 4 (Compound 67-b), DHT (Dihydrotestosterone), DMSO (cell culture grade).

-

Consumables: Poly-D-Lysine coated 96-well white opaque plates (clear bottom optional for imaging). Note: Poly-D-Lysine is critical as VCaP cells detach easily over a 7-day period.

-

Detection: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Day 0: Cell Preparation and Seeding

-

Harvest Cells: Detach VCaP cells from T-75 flasks using TrypLE Express (avoid harsh trypsin to preserve surface receptors). Neutralize with Assay Media and centrifuge at 200 x g for 5 minutes.

-

Count & Resuspend: Resuspend the pellet in Assay Media. Count cells using a hemocytometer or automated counter. Adjust the concentration to

cells/mL. -

Seed Plate: Add 90 µL of the cell suspension to the inner 60 wells of the 96-well plate (yielding 10,000 cells/well ).

-

Mitigate Edge Effects: Add 200 µL of sterile PBS to the outer perimeter wells. Causality: A 7-day incubation leads to significant evaporation. PBS in the outer wells prevents osmotic stress and artificial cytotoxicity in the assay wells.

-

Incubate: Place the plate in a 37°C, 5% CO₂ incubator overnight to allow adherence.

Day 1: Compound Dilution and Treatment

-

Prepare DHT Spike: Prepare a working solution of 10 nM DHT in Assay Media (10X the final desired concentration of 1 nM).

-

Serial Dilution of Antagonist: In a separate V-bottom plate, perform a 1:3 serial dilution of AR Antagonist 4 in DMSO to create a 1000X stock concentration curve (e.g., 10 mM down to 1.5 µM).

-

Intermediate Dilution: Dilute the 1000X DMSO stocks 1:100 into the 10X DHT Assay Media. This creates a 10X drug solution containing 1% DMSO and 10 nM DHT.

-

Dosing: Add 10 µL of the 10X drug solution to the 90 µL of cells in the assay plate.

-

Final Assay Conditions: 1X AR Antagonist 4, 1 nM DHT, 0.1% DMSO.

-

-

Incubate: Return the plate to the incubator for 6 days (total 7 days from seeding). Do not perform media changes, as this will remove non-adherent dividing VCaP cells.

Day 7: Endpoint Luminescence Detection

-

Equilibration: Remove the 96-well plate and the CellTiter-Glo reagent from the incubator/refrigerator. Allow both to equilibrate to room temperature for 30 minutes. Causality: Luminescent luciferase reactions are highly temperature-dependent; uneven plate temperatures will cause high well-to-well variability.

-

Lysis: Add 100 µL of CellTiter-Glo reagent directly to each well containing 100 µL of media.

-

Homogenization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read: Measure luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Presentation & Expected Results

Raw luminescence values (Relative Light Units, RLU) should be normalized to the vehicle control (0.1% DMSO + 1 nM DHT) set to 100% viability. Data is plotted using a 4-parameter non-linear regression model to determine the IC50.

Because AR Antagonist 4 acts as both an inhibitor and a degrader, it typically exhibits a steeper Hill slope and a lower IC50 compared to traditional competitive antagonists in VCaP cells, which overexpress AR ().

Quantitative Comparison of AR Antagonists in VCaP Cells

| Compound | Primary Mechanism | Expected IC50 (7-Day VCaP Assay) |

| AR Antagonist 4 (67-b) | AR Antagonist & Targeted Degrader | ~246 nM |

| Enzalutamide | Second-Generation AR Antagonist | ~2.3 µM |

| Bicalutamide | First-Generation AR Antagonist | > 2.5 µM (Prone to resistance) |

Note: IC50 values are highly dependent on the baseline DHT stimulation concentration. The values above are representative for assays stimulated with 1 nM DHT.

References

-

ResearchGate. (2015). Culture methods for VCaP prostate cancer cells. Protocol and Troubleshooting Guide. Available at:[Link]

-

Aging-US. (2021). Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment. Aging. Available at:[Link]

-

PLOS One. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS One. Available at:[Link]

-

PNAS. (2021). Paradoxical androgen receptor regulation by small molecule enantiomers. Proceedings of the National Academy of Sciences. Available at:[Link]

Application Note: Preparation, Handling, and In Vitro Application of Androgen Receptor Antagonist 4 (Compound AT2)

Introduction & Mechanistic Rationale

Androgen Receptor (AR) signaling is a primary driver in the progression and metastasis of prostate cancer. Consequently, the development of novel AR antagonists remains a critical focus in oncological drug discovery. Androgen receptor antagonist 4 , chemically designated as Compound AT2 , is a highly potent AR inhibitor identified through structure-based virtual screening and subsequent structural optimization[1]. It exhibits a highly specific IC50 of 0.15 μM against AR transcriptional activity[2].

Unlike traditional antiandrogens that may only partially inhibit receptor function, Compound AT2 exerts its anticancer effects by directly blocking dihydrotestosterone (DHT)-induced nuclear translocation of the AR[2]. By competitively trapping the receptor complex in the cytosol, it effectively suppresses the expression of downstream AR target genes and halts AR-positive prostate cancer cell proliferation[2].

Mechanistic pathway of Compound AT2 blocking DHT-induced AR nuclear translocation.

Physicochemical Properties & Reagent Specifications

To design a robust formulation protocol, we must analyze the physicochemical nature of Compound AT2. The molecule features a rigid, multi-ring hydrophobic core, rendering it practically insoluble in aqueous buffers. Accurate stock preparation requires high-purity organic solvents.

| Property | Specification |

| Compound Name | Androgen receptor antagonist 4 (Compound AT2) |

| CAS Number | 354815-43-3 |

| Molecular Formula | C22H18ClN |

| Molecular Weight | 331.84 g/mol |

| Primary Target | Androgen Receptor (IC50 = 0.15 μM) |

| Required Solvent | Anhydrous DMSO (Solubility ≥ 10 mg/mL) |

Protocol: Preparation of 10 mM Master Stock Solution

Expertise & Experience (Causality of Solvent Choice): The use of anhydrous Dimethyl Sulfoxide (DMSO) is strictly required. Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Even minor water contamination in the solvent significantly reduces the solubility threshold of hydrophobic compounds like AT2, leading to micro-precipitation, altered molarity, and inaccurate dosing in downstream assays.

Step-by-step workflow for the preparation and storage of Compound AT2 stock solution.

Step-by-Step Methodology:

-

Thermal Equilibration: Allow the lyophilized powder of Compound AT2 to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening the vial.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising mass accuracy and inducing premature hydrolysis or insolubility.

-

-

Mass Calculation: To prepare a standard 10 mM stock solution, calculate the required volume of DMSO based on the weighed mass.

-

Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)]

-

Application: To formulate a 10 mM (0.01 M) solution using exactly 3.32 mg of Compound AT2, add 1.0 mL of anhydrous DMSO.

-

-

Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently to wash the sides of the glass.

-

Validation (Self-Validating System): Hold the sealed vial against a strong, direct light source. The solution must be 100% transparent. If any particulate matter, refraction, or turbidity is visible, sonicate the vial in a water bath at 37°C for 5–10 minutes until absolute optical clarity is achieved. Do not proceed to aliquoting until the solution passes this visual validation.

-

Aliquoting: Divide the stock into 50 µL or 100 µL aliquots in sterile, low-bind microcentrifuge tubes.

-

Causality: Repeated freeze-thaw cycles cause structural degradation and induce compound precipitation. Single-use aliquots preserve the structural integrity of the compound across multiple independent experiments.

-

-

Storage: Store aliquots immediately at -80°C (preferred for long-term stability up to 6 months) or -20°C (for short-term use up to 1 month)[2].

Protocol: In Vitro Assay Preparation (Cell Treatment)

When treating AR-positive cell lines (e.g., LNCaP, VCaP, or 22RV1), the final concentration of DMSO in the culture media must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts.

Step-by-Step Methodology:

-

Intermediate Dilution: Thaw a single 10 mM stock aliquot at room temperature. Vortex for 10 seconds. Prepare an intermediate dilution (e.g., 1000X the final desired concentration) in pure DMSO.

-